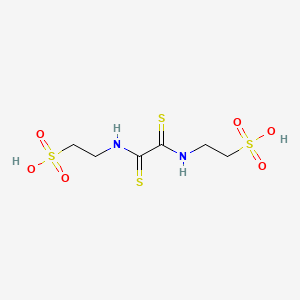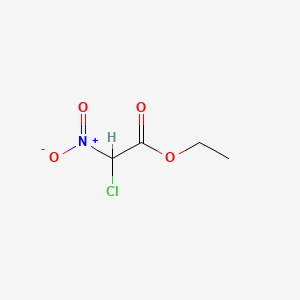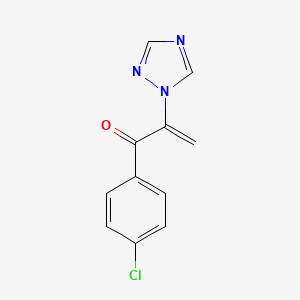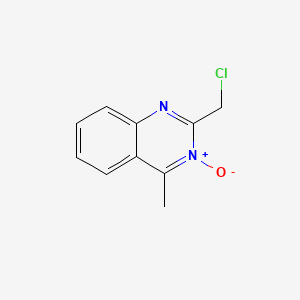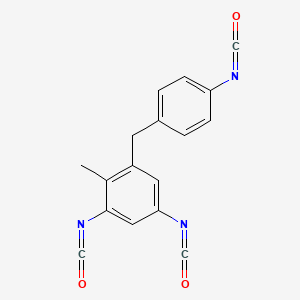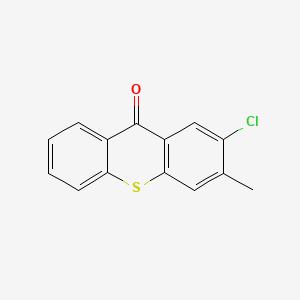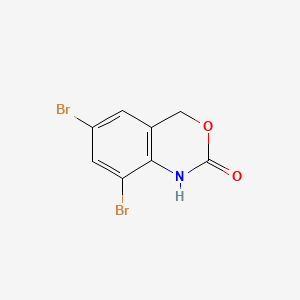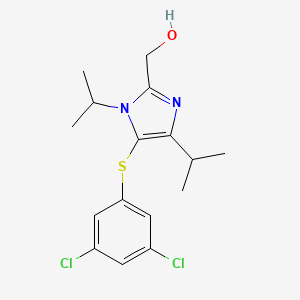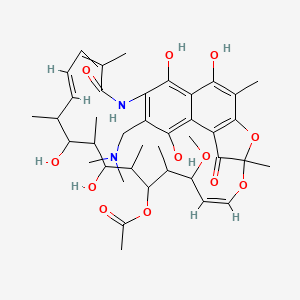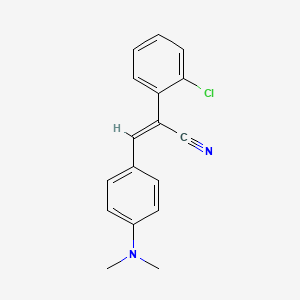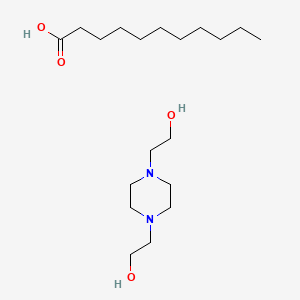
Einecs 300-998-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is identified by its CAS number 93966-46-2 and has the molecular formula C11H22O2.C8H18N2O2 . It is a combination of undecanoic acid and 1,4-piperazinediethanol in a 1:1 ratio.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid compound with 1,4-piperazinediethanol typically involves the reaction of undecanoic acid with 1,4-piperazinediethanol under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Undecanoic acid compound with 1,4-piperazinediethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Undecanoic acid compound with 1,4-piperazinediethanol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of undecanoic acid compound with 1,4-piperazinediethanol involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential metabolic processes. It may also interact with enzymes and proteins, leading to the inhibition of their activity and subsequent cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecanoic acid: A fatty acid with antimicrobial properties.
1,4-Piperazinediethanol: A compound used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
Undecanoic acid compound with 1,4-piperazinediethanol is unique due to its combination of undecanoic acid and 1,4-piperazinediethanol, which imparts distinct chemical and biological properties. This combination enhances its effectiveness as an antimicrobial agent and broadens its range of applications compared to its individual components .
Propriétés
Numéro CAS |
93966-46-2 |
|---|---|
Formule moléculaire |
C19H40N2O4 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol;undecanoic acid |
InChI |
InChI=1S/C11H22O2.C8H18N2O2/c1-2-3-4-5-6-7-8-9-10-11(12)13;11-7-5-9-1-2-10(4-3-9)6-8-12/h2-10H2,1H3,(H,12,13);11-12H,1-8H2 |
Clé InChI |
ITKVGBFRLBEJNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)O.C1CN(CCN1CCO)CCO |
Numéros CAS associés |
93882-29-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


